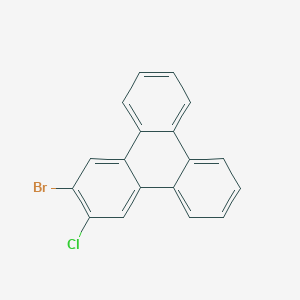

2-Bromo-3-chlorotriphenylene

Description

2-Bromo-3-chlorotriphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a triphenylene core substituted with bromine and chlorine atoms at the 2- and 3-positions, respectively. Triphenylene derivatives are widely studied for their electronic and optical properties, making them relevant in materials science, organic electronics, and photochemistry .

Propriétés

Formule moléculaire |

C18H10BrCl |

|---|---|

Poids moléculaire |

341.6 g/mol |

Nom IUPAC |

2-bromo-3-chlorotriphenylene |

InChI |

InChI=1S/C18H10BrCl/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H |

Clé InChI |

CVSGYDCZRGUZPW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)Cl)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorotriphenylene typically involves the bromination and chlorination of triphenylene. One common method is the electrophilic aromatic substitution reaction, where triphenylene is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of 2-Bromo-3-chlorotriphenylene may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-chlorotriphenylene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

Reduction Reactions: Reduction of 2-Bromo-3-chlorotriphenylene can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-3-chlorotriphenylene or 2-amino-3-chlorotriphenylene can be formed.

Oxidation Products: Quinones and other oxygenated derivatives.

Reduction Products: Hydrogenated triphenylene derivatives.

Applications De Recherche Scientifique

2-Bromo-3-chlorotriphenylene has several applications in scientific research:

Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.

Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Chemical Sensors: Due to its unique electronic properties, it is used in the development of chemical sensors for detecting various analytes.

Pharmaceutical Research: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-chlorotriphenylene in various applications involves its ability to participate in electron transfer processes. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and chlorine substituents can also influence the compound’s reactivity and interaction with other molecules, affecting its overall performance in different applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

- Triphenylmethyl Bromide and Triphenylmethyl Chloride (): These compounds feature a central carbon atom bonded to three phenyl groups and a halogen (Br/Cl). Halogen substituents in these compounds enhance electrophilic reactivity and stability, which may parallel trends in triphenylene derivatives .

2-Bromo-3-methylpyridine ():

Though structurally distinct (pyridine vs. triphenylene core), this compound demonstrates how halogen and alkyl substituents influence electronic properties. For example, bromine increases molecular weight (183.02 g/mol for C₆H₆BrN) and alters dipole moments, which could analogously affect triphenylene derivatives .

2.2 Electronic and Physical Properties

A hypothetical comparison based on halogen effects:

*Estimated based on triphenylene derivatives.

2.3 Research Findings and Trends

- Halogenated Triphenylenes: Bromine and chlorine substituents are known to enhance charge transport in PAHs due to their electron-withdrawing nature, making them candidates for organic field-effect transistors (OFETs) .

- Thermal Stability : Chlorine generally increases thermal stability compared to bromine, as seen in halogenated pyridines . This trend may extend to triphenylene systems.

Limitations of Available Evidence

The provided sources lack direct data on 2-bromo-3-chlorotriphenylene, necessitating extrapolation from structurally distinct compounds. Key gaps include:

- Absence of spectroscopic or crystallographic data.

- No synthetic protocols or stability studies for the target compound.

Activité Biologique

2-Bromo-3-chlorotriphenylene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2-Bromo-3-chlorotriphenylene is a polycyclic aromatic hydrocarbon characterized by the presence of bromine and chlorine substituents on its triphenylene framework. The molecular formula is , and its structure can be represented as follows:

The biological activity of 2-Bromo-3-chlorotriphenylene is primarily attributed to its ability to interact with cellular components, leading to various biochemical responses. The following mechanisms have been proposed:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Bromo-3-chlorotriphenylene. For instance:

- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death at micromolar concentrations. The mechanism was linked to increased oxidative stress and apoptosis induction .

- Another investigation showed that it inhibited the growth of prostate cancer cells by interfering with cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, 2-Bromo-3-chlorotriphenylene has exhibited antimicrobial activity:

- Research indicated that the compound displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Anticancer Activity in Breast Cancer Cells | Induced apoptosis through ROS generation; significant reduction in cell viability at 10 µM concentration. |

| Study 2 : Prostate Cancer Cell Growth Inhibition | Disrupted cell cycle at G1 phase; reduced proliferation rates observed at concentrations above 5 µM. |

| Study 3 : Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria; MIC values ranged from 1–5 µM. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.